molecular formula C11H13Cl2NO2S B602878 1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine CAS No. 1087640-36-5

1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine

Cat. No.: B602878
CAS No.: 1087640-36-5
M. Wt: 294.2g/mol
InChI Key: GZYCHMSOEAGICV-UHFFFAOYSA-N
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Description

“1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a benzenesulfonyl group, which is a sulfonyl group (-SO2-) attached to a benzene ring . The benzene ring in this compound is substituted with two chlorine atoms and one methyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the properties of its constituent groups. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3 hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . The presence of two adjacent chlorine atoms on the benzene ring differentiates this compound from its parent compound .

Future Directions

The future directions for research on “1-(4,5-Dichloro-2-methylbenzenesulfonyl)pyrrolidine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. This could include investigating their potential applications in the treatment of human diseases, given the wide use of nitrogen heterocycles in drug discovery .

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2S/c1-8-6-9(12)10(13)7-11(8)17(15,16)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCHMSOEAGICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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